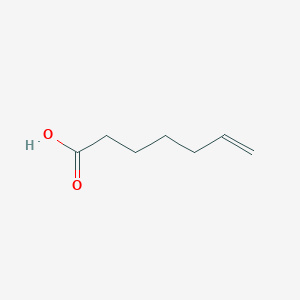

6-Heptenoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

hept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNJOXUVHRXHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149769 | |

| Record name | Hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-60-4 | |

| Record name | 6-Heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Heptenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-6-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HEPTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZY1TN97UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unfolding Story of Unsaturated Fatty Acids: A Technical Guide to Their History, Discovery, and Core Experimental Methodologies

A comprehensive overview for researchers, scientists, and drug development professionals on the pivotal discoveries, foundational experimental techniques, and key signaling pathways related to unsaturated fatty acids.

This in-depth guide navigates the historical landscape of unsaturated fatty acid research, from the initial characterization of fats to the profound discovery of their essential roles in physiology. It provides a technical examination of the experimental methodologies that have been instrumental in advancing our understanding, and details the critical signaling pathways that are a focus of modern drug development.

A Historical Odyssey: From Simple Fats to Essential Nutrients

The journey to our current understanding of unsaturated fatty acids is a story of scientific inquiry spanning centuries, marked by paradigm shifts in nutritional science.

The Dawn of Lipid Chemistry: Michel Chevreul's Foundational Work

In the early 19th century, the French chemist Michel Eugène Chevreul laid the groundwork for lipid chemistry.[1][2] Through his meticulous investigations of animal fats and soaps, he was the first to demonstrate that fats are composed of a glycerol (B35011) backbone esterified with what he termed "fatty acids."[1][2] Chevreul's pioneering work, published in his 1823 treatise "Recherches chimiques sur les corps gras d'origine animale," introduced the concept of fatty acids to the scientific world.[1] He successfully isolated and named several fatty acids, including oleic acid, stearic acid, and butyric acid.[1]

A Paradigm Shift: The Discovery of Essential Fatty Acids by Burr and Burr

For decades following Chevreul's work, fats were largely considered by the scientific community to be solely a source of calories, interchangeable with carbohydrates.[3][4] This prevailing view was dramatically overturned in the late 1920s and early 1930s by the groundbreaking research of George and Mildred Burr at the University of Minnesota.[3][4][5][6] Their experiments, detailed in their seminal papers in the Journal of Biological Chemistry in 1929 and 1930, demonstrated that certain fatty acids are essential for health and cannot be synthesized by the body.[3][4][5]

The Burrs' experiments involved feeding rats highly purified, fat-free diets.[7] The rats on these diets developed a deficiency syndrome characterized by poor growth, scaly skin, kidney damage, and ultimately, death.[4][7] They discovered that supplementing the diet with small amounts of lard could cure this syndrome.[7] Further investigation revealed that the curative component was not the saturated fatty acids, but rather the unsaturated fatty acids, specifically linoleic acid.[7] This led them to coin the term "essential fatty acids."[3] Their work established that fats have a role beyond simple energy provision and are vital for physiological functions.[3]

The Rise of Omega-3 and Omega-6 Fatty Acids

Following the Burrs' discovery, research into essential fatty acids expanded to differentiate between various types of unsaturated fatty acids. This led to the identification and characterization of the omega-6 and omega-3 families of polyunsaturated fatty acids. Linoleic acid was identified as the parent compound of the omega-6 series, while α-linolenic acid was recognized as the parent of the omega-3 series. Subsequent research elucidated the conversion of these parent fatty acids into longer-chain, more unsaturated fatty acids with critical biological roles, such as arachidonic acid (from omega-6) and eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) (from omega-3).

The Story of Trans Fats: From Innovation to Health Concern

The early 20th century saw the development of partial hydrogenation, a process that converts liquid vegetable oils into semi-solid fats by adding hydrogen atoms. This innovation, patented by German chemist Wilhelm Normann, led to the widespread use of trans fats in margarines, shortenings, and processed foods due to their desirable texture and long shelf life. For many years, trans fats were considered a healthier alternative to saturated animal fats. However, by the 1990s, a growing body of evidence from epidemiological and clinical studies revealed a strong link between the consumption of artificial trans fats and an increased risk of cardiovascular disease. This led to a global effort to remove industrially-produced trans fats from the food supply.

Foundational Experimental Protocols

The advancement of our knowledge of unsaturated fatty acids has been intrinsically linked to the development of sophisticated analytical techniques. This section details the core methodologies, from historical approaches to modern high-throughput analyses.

Historical Methods of Fatty Acid Isolation and Characterization (Chevreul)

Michel Chevreul's success in isolating and identifying fatty acids in the early 19th century was a testament to his meticulous and systematic experimental approach, which combined several key techniques.[1][2]

-

Saponification: Chevreul's investigations began with the saponification of fats, a process where fats are treated with an alkali (like potassium hydroxide) to yield glycerol and fatty acid salts (soap).[8]

-

Acidification: The resulting soap was then treated with a strong acid (e.g., hydrochloric acid) to protonate the fatty acid salts, causing the free fatty acids to separate as an oily layer.

-

Fractional Crystallization: Chevreul exploited the different melting points and solubilities of the fatty acids to separate them. By dissolving the mixed fatty acids in hot alcohol and allowing the solution to cool slowly, he could selectively crystallize the more saturated, higher-melting-point fatty acids like stearic acid, while the more unsaturated, lower-melting-point fatty acids like oleic acid remained in solution.[1]

-

Pressing: The crystallized fatty acids were then separated from the liquid fraction by pressing, a technique that physically squeezed the liquid oils from the solid fat crystals.

-

Melting Point Determination: A key innovation of Chevreul was his use of the melting point as a criterion for purity.[1] He recognized that a pure substance has a sharp, defined melting point, and he used this property to assess the effectiveness of his separation techniques.

The Burr and Burr Essential Fatty Acid Deficiency Model

The pivotal experiments conducted by George and Mildred Burr that led to the discovery of essential fatty acids relied on a carefully controlled animal model.

-

Diet Formulation: The core of their methodology was the formulation of a highly purified, fat-free diet. This diet typically consisted of purified casein (as a protein source), sucrose (B13894) (as a carbohydrate source), and a salt mixture.[7] Vitamins known at the time were also supplemented.

-

Animal Model: Young, growing rats were the chosen animal model for these studies. Their rapid growth and development made them sensitive to the absence of essential nutrients.

-

Induction of Deficiency: The rats were fed the fat-free diet for an extended period, leading to the development of a characteristic deficiency syndrome.

-

Symptomology and Quantitative Assessment: The Burrs meticulously documented the symptoms of the deficiency, which included retarded growth, scaly skin and tail, kidney lesions, and increased water consumption.[4][7] They used growth curves to quantitatively assess the effects of different dietary interventions.

-

Supplementation Studies: To identify the curative factor, the fat-free diet was supplemented with various fats and fatty acid fractions. Through this systematic approach, they were able to demonstrate that saturated fatty acids were ineffective, while unsaturated fatty acids, particularly linoleic acid, could reverse the deficiency symptoms.[7]

Modern Analytical Techniques for Unsaturated Fatty Acid Analysis

Contemporary research on unsaturated fatty acids employs a range of sophisticated analytical techniques that allow for precise identification and quantification.

GC-MS is a cornerstone technique for the analysis of fatty acids.

-

Principle: Fatty acids are first converted into volatile derivatives, typically fatty acid methyl esters (FAMEs), through a process called derivatization. These FAMEs are then vaporized and separated based on their boiling points and interactions with the stationary phase of a gas chromatography column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.

-

Sample Preparation:

-

Lipid Extraction: Lipids are extracted from the biological sample using a solvent system, often a mixture of chloroform (B151607) and methanol.

-

Saponification and Derivatization: The extracted lipids are saponified to release the fatty acids, which are then esterified (e.g., with methanolic HCl or BF3-methanol) to form FAMEs.

-

Extraction of Derivatives: The FAMEs are then extracted into an organic solvent (e.g., hexane) for injection into the GC-MS.

-

-

Instrumentation and Analysis:

-

Gas Chromatograph: A capillary column with a suitable stationary phase is used for separation. The oven temperature is programmed to ramp up, allowing for the sequential elution of FAMEs with different chain lengths and degrees of unsaturation.

-

Mass Spectrometer: As the FAMEs elute from the GC column, they are ionized (commonly by electron ionization) and the resulting fragmentation patterns are analyzed. These patterns are unique to each FAME and can be compared to spectral libraries for identification. Quantification is typically achieved by comparing the peak areas of the analytes to those of internal standards.[9][10]

-

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of unsaturated fatty acids.[11]

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are sensitive to the chemical environment of the nuclei, providing detailed information about the molecular structure.

-

Sample Preparation: A key advantage of NMR is the minimal sample preparation required. The lipid sample is simply dissolved in a suitable deuterated solvent.[11]

-

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms in the molecule. Specific resonances can be used to quantify the relative amounts of oleic, linoleic, and linolenic acids by integrating the signals from their olefinic, allylic, and bis-allylic protons.[12][13][14]

-

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the fatty acids. It can be used to determine the fatty acid composition and to identify the position of double bonds.[12]

-

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignments.[11]

Pinpointing the exact location of double bonds within an unsaturated fatty acid is crucial for understanding its biological function. Several mass spectrometry-based techniques have been developed for this purpose.

-

Principle: These methods involve chemically modifying the double bond to create a site-specific fragmentation upon collision-induced dissociation (CID) in the mass spectrometer. The masses of the resulting fragment ions reveal the original position of the double bond.

-

Methodologies:

-

Ozonalysis: The sample is exposed to ozone, which cleaves the double bonds, and the resulting products are analyzed by mass spectrometry.[15]

-

Epoxidation: The double bonds are converted to epoxides using reagents like meta-chloroperoxybenzoic acid (m-CPBA).[16] Subsequent fragmentation in the mass spectrometer occurs at the epoxide ring, allowing for the localization of the original double bond.[16]

-

Permanganate (B83412) Oxidation: Treatment with potassium permanganate converts the double bonds into α-hydroxy ketones, which produce diagnostic fragments upon CID.[17]

-

Quantitative Data on Unsaturated Fatty Acids

The physical and chemical properties of unsaturated fatty acids, as well as their distribution in nature, are critical to their biological roles and applications.

Physical and Chemical Properties of Common Unsaturated Fatty Acids

| Fatty Acid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Monounsaturated | ||||

| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | 13.4 | 360 |

| Palmitoleic Acid | C₁₆H₃₀O₂ | 254.41 | 0.5 | 162 (at 0.1 mmHg) |

| Erucic Acid | C₂₂H₄₂O₂ | 338.57 | 33.8 | 381.5 |

| Polyunsaturated | ||||

| Linoleic Acid | C₁₈H₃₂O₂ | 280.45 | -5 | 230 (at 16 mmHg) |

| α-Linolenic Acid | C₁₈H₃₀O₂ | 278.43 | -11 | 232 (at 17 mmHg) |

| Arachidonic Acid | C₂₀H₃₂O₂ | 304.47 | -49.5 | 169-171 (at 0.15 mmHg) |

| Eicosapentaenoic Acid (EPA) | C₂₀H₃₀O₂ | 302.45 | -54 | 188 (at 0.2 mmHg) |

| Docosahexaenoic Acid (DHA) | C₂₂H₃₂O₂ | 328.49 | -44 | 205 (at 0.02 mmHg) |

Note: Melting and boiling points can vary slightly depending on the source and measurement conditions.[18][19][20][21]

Fatty Acid Composition of Common Edible Oils

| Oil | Saturated (%) | Monounsaturated (%) | Polyunsaturated (%) |

| Canola Oil | 7 | 63 | 28 |

| Olive Oil | 14 | 73 | 11 |

| Sunflower Oil | 10 | 20 | 66 |

| Soybean Oil | 16 | 23 | 58 |

| Corn Oil | 13 | 28 | 55 |

| Peanut Oil | 17 | 46 | 32 |

| Coconut Oil | 87 | 6 | 2 |

| Palm Oil | 49 | 37 | 9 |

| Flaxseed Oil | 9 | 18 | 73 |

Source: USDA National Nutrient Database and other scientific literature.[22][23][24][25]

Key Signaling Pathways Involving Unsaturated Fatty Acids

Unsaturated fatty acids, particularly the long-chain omega-3 and omega-6 fatty acids, are precursors to a vast array of potent signaling molecules that regulate numerous physiological and pathophysiological processes, with inflammation being a key area of interest for drug development.

The Eicosanoid Synthesis Pathway

Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids. The balance between the different classes of eicosanoids plays a critical role in modulating inflammation.[26][27]

-

Omega-6 Derived Eicosanoids (from Arachidonic Acid):

-

Prostaglandins (B1171923) (PGs) and Thromboxanes (TXs): Synthesized via the cyclooxygenase (COX) pathway. Prostaglandins like PGE₂ are potent mediators of inflammation, pain, and fever.[28][29][30][31][32] Thromboxane A₂ is a powerful vasoconstrictor and promoter of platelet aggregation.

-

Leukotrienes (LTs): Synthesized via the lipoxygenase (LOX) pathway. Leukotrienes like LTB₄ are potent chemoattractants for neutrophils, while the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are powerful bronchoconstrictors and are key mediators in asthma.[28][29][30][31][32][33]

-

-

Omega-3 Derived Eicosanoids (from Eicosapentaenoic Acid - EPA):

-

EPA competes with arachidonic acid for the same enzymes (COX and LOX).

-

The eicosanoids derived from EPA (e.g., PGE₃, TXA₃, LTB₅) are generally less potent inflammatory mediators than their arachidonic acid-derived counterparts. This competition is a key mechanism by which omega-3 fatty acids exert their anti-inflammatory effects.

-

-

Specialized Pro-resolving Mediators (SPMs):

-

In addition to producing less inflammatory eicosanoids, omega-3 fatty acids (both EPA and DHA) are also precursors to a class of molecules known as specialized pro-resolving mediators, which include resolvins, protectins, and maresins.[34] These molecules are actively involved in the resolution of inflammation, a process that is crucial for tissue repair and a return to homeostasis.

-

Caption: Eicosanoid Synthesis Pathway.

Experimental Workflow for Fatty Acid Analysis

The following diagram illustrates a typical experimental workflow for the analysis of fatty acids from a biological sample using GC-MS.

Caption: GC-MS Workflow for Fatty Acid Analysis.

Conclusion

The journey from Chevreul's initial characterization of fatty acids to the modern understanding of their complex signaling roles is a testament to the power of scientific inquiry. The discovery of essential fatty acids by Burr and Burr fundamentally reshaped nutritional science, and ongoing research into the nuanced roles of omega-3 and omega-6 fatty acids continues to open new avenues for therapeutic intervention in a host of inflammatory and metabolic diseases. The sophisticated analytical techniques now at our disposal allow for an unprecedented level of detail in the characterization of these vital molecules, paving the way for future discoveries in this dynamic field. This guide provides a solid foundation for researchers and drug development professionals to appreciate the historical context, understand the core experimental methodologies, and engage with the key signaling pathways that are central to the science of unsaturated fatty acids.

References

- 1. ocl-journal.org [ocl-journal.org]

- 2. Contribution of Chevreul to lipid chemistry | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential fatty acids: the work of George and Mildred Burr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Essential Fatty Acids: The Work of George and Mildred Burr - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ocl-journal.org [ocl-journal.org]

- 9. lipidmaps.org [lipidmaps.org]

- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. aocs.org [aocs.org]

- 14. researchgate.net [researchgate.net]

- 15. Carbon–carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scribd.com [scribd.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. isarpublisher.com [isarpublisher.com]

- 21. researchgate.net [researchgate.net]

- 22. agrojournal.org [agrojournal.org]

- 23. Table 3. [Fat Composition of Oils, Lard, Butter, and Margarine]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Chemical Compositions and Essential Fatty Acid Analysis of Selected Vegetable Oils and Fats | MDPI [mdpi.com]

- 25. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 26. researchgate.net [researchgate.net]

- 27. Eicosanoid - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. Roles of prostaglandins and leukotrienes in acute inflammation caused by bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. taylorfrancis.com [taylorfrancis.com]

- 33. The Role of Leukotriene Receptor Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

spectroscopic properties of terminal alkenoic acids

An In-depth Technical Guide to the Spectroscopic Properties of Terminal Alkenoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminal alkenoic acids, characterized by a vinyl group at one end of an aliphatic chain and a carboxylic acid at the other, are a significant class of organic molecules with applications ranging from polymer chemistry to pharmaceutical intermediates. A thorough understanding of their structure is paramount, and this is achieved primarily through a combination of spectroscopic techniques. This technical guide provides a comprehensive overview of the key , including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. It presents characteristic quantitative data in tabular format, details common experimental protocols, and illustrates analytical workflows to serve as a practical resource for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of terminal alkenoic acids, providing detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy

In ¹H NMR spectra, the protons of a terminal alkenoic acid are found in distinct regions. The vinyl protons are significantly deshielded and appear downfield due to the anisotropic effect of the π-system[1][2]. The carboxylic acid proton is the most deshielded, typically appearing as a broad singlet far downfield[3][4][5]. Protons on the carbon alpha to the carboxyl group are also deshielded to a lesser extent[5].

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for Terminal Alkenoic Acids

| Proton Type | Structure | Chemical Shift (δ) ppm | Multiplicity | Typical Coupling Constants (J) in Hz |

| Carboxylic Acid | R-COOH | 10.0 - 12.0 | broad singlet | - |

| Internal Vinylic | R-CH =CH₂ | 5.7 - 5.9 | ddt | Jtrans = 11-18 Hz, Jcis = 6-14 Hz, Jallylic = 4-10 Hz |

| Terminal Vinylic (trans) | R-CH=CH H | 5.2 - 5.3 | ddt | Jtrans = 11-18 Hz, Jgeminal = 0-3 Hz, Jallylic ≈ 1.5 Hz |

| Terminal Vinylic (cis) | R-CH=CHH | 5.1 - 5.2 | ddt | Jcis = 6-14 Hz, Jgeminal = 0-3 Hz, Jallylic ≈ 1.0 Hz |

| Allylic | R-CH ₂-CH=CH₂ | 2.0 - 2.3 | m | - |

| Alpha to COOH | R-CH ₂-COOH | 2.2 - 2.5 | t | J ≈ 7 Hz |

| Methylene Chain | -(CH ₂)- | 1.2 - 1.6 | m | - |

Data compiled from[1][4][5][6][7].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield[3][5]. The sp² carbons of the terminal alkene are also found in a characteristic downfield region, clearly distinct from the sp³ carbons of the aliphatic chain[1][8].

Table 2: Typical ¹³C NMR Chemical Shifts for Terminal Alkenoic Acids

| Carbon Type | Structure | Chemical Shift (δ) ppm |

| Carboxylic Acid | R-C OOH | 170 - 185 |

| Internal Vinylic | R-C H=CH₂ | 135 - 140 |

| Terminal Vinylic | R-CH=C H₂ | 115 - 120 |

| Alpha to COOH | R-C H₂-COOH | 30 - 40 |

| Allylic | R-C H₂-CH=CH₂ | 30 - 35 |

| Methylene Chain | -(C H₂)- | 20 - 35 |

Data compiled from[1][3][5][8][9][10].

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a terminal alkenoic acid is as follows[11][12][13]:

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the terminal alkenoic acid.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice as it is a good solvent for fatty acids[11].

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the resulting solution into a 5 mm NMR tube.

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for 10-15 minutes[12].

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity[12].

-

For ¹H NMR : Use a standard single-pulse experiment. A spectral width of 0-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical[11].

-

For ¹³C NMR : Use a proton-decoupled single-pulse experiment. A spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are common parameters[11].

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton counts for each resonance[11].

-

Caption: Experimental workflow for NMR analysis of terminal alkenoic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For terminal alkenoic acids, the spectrum is dominated by strong, characteristic absorptions from the carboxylic acid and the terminal alkene moieties[14][15]. The O-H stretch of the carboxylic acid is particularly notable, appearing as a very broad band due to hydrogen bonding, often overlapping with C-H stretches[14][16][17].

Table 3: Characteristic IR Absorption Bands for Terminal Alkenoic Acids

| Functional Group | Bond Vibration | Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Alkene / Alkane | C-H stretch (sp²) | 3010 - 3100 | Medium, Sharp |

| Alkane | C-H stretch (sp³) | 2850 - 2960 | Strong, Sharp |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |

| Alkene | C=C stretch | 1640 - 1650 | Medium to Weak |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

| Alkene (out-of-plane bend) | =C-H bend | 990 and 910 | Strong |

Data compiled from[14][16][17][18][19][20].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

If the alkenoic acid is a liquid, a simple and common method is to prepare a thin film.

-

Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin, uniform liquid film.

-

-

Data Acquisition :

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis :

-

Identify the key absorption bands and compare their frequencies (in cm⁻¹) to correlation tables to confirm the presence of the carboxylic acid and terminal alkene functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For straight-chain carboxylic acids, the molecular ion peak (M⁺) is often weak but detectable[21]. Characteristic fragmentations include the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups[3][5]. A prominent peak resulting from McLafferty rearrangement is often observed if the alkyl chain is sufficiently long (containing a γ-hydrogen)[21][22].

Table 4: Common Mass Fragments for Terminal Alkenoic Acids

| Fragmentation Process | Lost Fragment | Resulting m/z | Notes |

| Molecular Ion | - | [M]⁺ | Often weak. |

| Alpha Cleavage | •OH | [M-17]⁺ | Loss of the hydroxyl radical. |

| Alpha Cleavage | •COOH | [M-45]⁺ | Loss of the carboxyl radical. |

| McLafferty Rearrangement | Neutral Alkene | Varies (e.g., 60 for pentenoic acid) | Requires a γ-hydrogen. Often the base peak. |

Data compiled from[3][5][21][22].

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile compounds like shorter-chain alkenoic acids. The analysis is often complicated by the polarity of the carboxylic acid group, which necessitates derivatization to a more volatile ester, typically a fatty acid methyl ester (FAME)[23][24].

-

Sample Preparation (Derivatization to FAME) :

-

To approximately 150 mg of the acid, add 4 mL of methanolic NaOH and reflux for 5 minutes until the sample dissolves[25].

-

Add 5 mL of a BF₃-methanol solution and reflux again for 5 minutes[25].

-

Add NaCl solution to separate the layers and extract the FAMEs with an organic solvent like hexane (B92381) or petroleum ether[25].

-

The organic layer containing the FAME is collected for analysis[26].

-

-

GC-MS Analysis :

-

Inject 1 µL of the FAME solution into the GC-MS system[25].

-

Gas Chromatography : The sample is vaporized and separated on a capillary column (e.g., TR-FAME column)[25]. The oven temperature is programmed to ramp up to ensure separation of components (e.g., initial hold at 50-80°C, ramp up to 250°C)[25]. Helium is typically used as the carrier gas[25].

-

Mass Spectrometry : As components elute from the GC column, they enter the mass spectrometer. Standard electron ionization (EI) at 70 eV is used to fragment the molecules[25]. The mass analyzer scans a mass range (e.g., 45-600 m/z) to detect the molecular ion and fragment ions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Terminal alkenoic acids lack extended conjugation. Their primary chromophores are the isolated C=C double bond and the C=O of the carboxyl group. These groups undergo π → π* and n → π* transitions, respectively[27]. These transitions occur at short wavelengths, typically below the range of standard laboratory spectrophotometers (>200 nm)[27][28]. Therefore, UV-Vis is less useful for detailed structural elucidation of simple terminal alkenoic acids compared to other spectroscopic methods but can confirm the absence of extended conjugation.

Table 5: Electronic Transitions for Terminal Alkenoic Acids

| Chromophore | Transition | Typical λmax (nm) |

| Alkene (C=C) | π → π | ~170 - 190 |

| Carbonyl (C=O) | n → π | ~200 - 210 |

Data compiled from[27][29][30].

Integrated Spectroscopic Analysis

No single technique provides all the necessary information for unambiguous structure determination. An integrated approach is essential, where data from different spectroscopic methods are combined to build a complete picture of the molecule's structure.

Caption: Integrated workflow for the structural elucidation of terminal alkenoic acids.

Conclusion

The spectroscopic characterization of terminal alkenoic acids is a systematic process that relies on the complementary information provided by NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR reveal the precise connectivity of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the key carboxylic acid and terminal alkene functional groups. Mass spectrometry establishes the molecular weight and offers structural clues through predictable fragmentation patterns. While UV-Vis spectroscopy is of limited utility, it confirms the lack of extended conjugation. By employing these techniques in concert, researchers can confidently determine and verify the structure of these important molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.pdx.edu [web.pdx.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubsapp.acs.org [pubsapp.acs.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. echemi.com [echemi.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. personal.utdallas.edu [personal.utdallas.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]

- 25. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 26. researchgate.net [researchgate.net]

- 27. uobabylon.edu.iq [uobabylon.edu.iq]

- 28. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 29. masterorganicchemistry.com [masterorganicchemistry.com]

- 30. chem.libretexts.org [chem.libretexts.org]

Conformational Analysis of 6-Heptenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Heptenoic acid, a terminal unsaturated fatty acid, possesses significant conformational flexibility that dictates its physicochemical properties and biological activity. A thorough understanding of its conformational landscape is crucial for applications in drug design and materials science, where molecular shape and intermolecular interactions are paramount. This technical guide provides a comprehensive analysis of the conformational preferences of this compound, drawing upon extrapolated data from computational and experimental studies of analogous molecules. Key dihedral angles, relative energies of stable conformers, and rotational barriers are summarized. Detailed experimental and computational protocols are provided to facilitate further research in this area.

Introduction

The spatial arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its chemical reactivity and biological function. For flexible molecules like this compound, which features a seven-carbon chain with a terminal double bond and a carboxylic acid group, a multitude of conformations are accessible through rotation around its single bonds. The relative energies of these conformers determine their population at a given temperature and, consequently, the macroscopic properties of the substance.

This guide synthesizes information from theoretical studies on shorter-chain analogues, such as but-3-enoic acid and 4-pentenoic acid, to construct a detailed conformational profile of this compound. The analysis focuses on the key torsional angles that define the overall shape of the molecule: the dihedral angles of the alkyl chain and the orientation of the carboxylic acid group.

Conformational Landscape of this compound

The conformational space of this compound is primarily defined by the rotation around the C-C single bonds of the alkyl chain and the C-C and C-O bonds of the carboxyl group. Based on computational studies of analogous unsaturated carboxylic acids, several low-energy conformers can be predicted.

The nomenclature used to describe the conformers is based on the dihedral angles of the backbone and the carboxylic acid group, where 'c' denotes cis (~0°), 't' denotes trans (~180°), and 'g' denotes gauche (~±60°).

Key Dihedral Angles

The principal degrees of freedom that govern the conformation of this compound are:

-

τ1 (C1-C2-C3-C4)

-

τ2 (C2-C3-C4-C5)

-

τ3 (C3-C4-C5-C6)

-

τ4 (C4-C5-C6=C7)

-

τ5 (C4-C5-C(O)-O)

-

τ6 (H-O-C(O)-C)

Predicted Low-Energy Conformers

By extrapolating from studies on but-3-enoic acid and considering the energetic preferences of alkane chains, we can predict the likely low-energy conformers of this compound. The carboxylic acid group is expected to predominantly adopt a syn conformation (τ6 ≈ 0°) in the gas phase due to a stabilizing intramolecular hydrogen bond. The alkyl chain will likely favor staggered (anti and gauche) arrangements to minimize steric strain.

Below is a table summarizing the predicted stable conformers and their estimated relative energies, based on calculations for but-3-enoic acid at the B3LYP/6-311++G(3df,3pd) level of theory.[1] The additional methylene (B1212753) groups in this compound will introduce more possible conformers, but the foundational preferences are expected to be similar.

| Conformer ID | Key Dihedral Angles (τ1, τ2, τ3, τ4, τ5, τ6) | Predicted Relative Energy (kcal/mol) |

| I | (g, t, t, c, c, c) | 0.00 |

| II | (g, t, t, c, g, c) | ~0.44 |

| III | (g, t, t, t, c, c) | ~1.88 |

Note: The dihedral angles are qualitative descriptors (gauche, trans, cis) extrapolated from shorter-chain analogues. The relative energies are based on but-3-enoic acid and serve as an estimate for the energy differences between conformations of the initial part of the this compound chain.

Experimental and Computational Methodologies

The conformational analysis of flexible molecules like this compound relies on a combination of experimental techniques and computational modeling.

Computational Chemistry Protocol

A robust computational approach to explore the conformational space of this compound involves a multi-step process to identify and characterize low-energy conformers.

Protocol for Conformational Search and Energy Calculation:

-

Initial Structure Generation: A starting 3D geometry of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This is achieved by systematically rotating key dihedral angles (τ1-τ6). Common methods include:

-

Systematic Search: Rotating each dihedral angle by a defined increment (e.g., 30° or 60°).

-

Stochastic/Monte Carlo Search: Randomly sampling different dihedral angles.

-

-

Geometry Optimization and Energy Minimization: Each generated conformer is then subjected to geometry optimization using a suitable level of theory. A common and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP and a reasonably large basis set (e.g., 6-311++G(d,p) or larger).[1]

-

Frequency Calculations: For each optimized geometry, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

-

Relative Energy Calculation: The total electronic energy, including the ZPVE correction, is calculated for each stable conformer. The relative energy of each conformer is then determined by taking the difference in energy with respect to the global minimum (the most stable conformer).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for studying molecular conformation in solution. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), information about dihedral angles and inter-proton distances can be obtained.

Generalized Protocol for NMR Conformational Analysis:

-

Sample Preparation:

-

Dissolve a high-purity sample of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or D₂O) to a concentration of approximately 10-50 mM.

-

Transfer the solution to a high-precision NMR tube.

-

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

-

Perform two-dimensional (2D) NMR experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in signal assignment.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, further aiding in assignment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To measure through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial distance constraints for conformational analysis.

-

-

-

Data Analysis:

-

Integrate cross-peaks in the NOESY/ROESY spectra to determine NOE intensities, which can be related to inter-proton distances.

-

Measure vicinal proton-proton coupling constants (³JHH) from high-resolution 1D ¹H spectra or 2D J-resolved spectra.

-

Use the Karplus equation to relate the measured ³JHH values to the corresponding dihedral angles.

-

Combine the distance and dihedral angle constraints with computational modeling (e.g., restrained molecular dynamics) to determine the population-averaged conformation in solution.

-

Signaling Pathways and Logical Relationships

The conformation of this compound is a result of a delicate balance of intramolecular forces. The following diagram illustrates the logical relationship between these forces and the resulting molecular geometry.

Conclusion

The conformational analysis of this compound reveals a complex potential energy surface with multiple low-energy conformers. By drawing parallels with shorter-chain analogues, it is predicted that the molecule will exhibit a preference for staggered conformations in its alkyl chain and a syn arrangement of the carboxylic acid group, particularly in the gas phase. The provided computational and experimental protocols offer a robust framework for researchers to further investigate and refine the conformational landscape of this and other flexible fatty acids. A detailed understanding of these conformational preferences is indispensable for predicting the molecule's interactions in biological systems and for the rational design of novel therapeutics and materials.

References

An In-depth Technical Guide to 6-Heptenoic Acid: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

6-Heptenoic acid, a monounsaturated fatty acid, serves as a valuable building block in organic synthesis and holds potential for various applications in research and drug development. Its terminal double bond and carboxylic acid functionality make it a versatile precursor for the synthesis of more complex molecules, including lactones and other biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations to support laboratory work and theoretical investigations.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values have been compiled from various sources and represent the most current and reliable data available.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 1119-60-4 | [1] |

| Appearance | Liquid | |

| Melting Point | -6.5 °C | |

| Boiling Point | 222-224 °C (at 760 mmHg) 116-117 °C (at 15 Torr) | [2] |

| Density | 0.946 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.439 | |

| Solubility | Miscible with water | [3] |

| pKa | 4.75 ± 0.10 (Predicted) | [4] |

| Flash Point | 113 °C (closed cup) | [5] |

| InChI | InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2,(H,8,9) | [1] |

| InChIKey | RWNJOXUVHRXHSD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C=CCCCCC(=O)O | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below are links to publicly available spectral data.

-

¹H NMR Spectrum: Available at ChemicalBook.[6]

-

¹³C NMR Spectrum: Available through PubChem.[1]

-

IR Spectrum: Available at the NIST WebBook and PubChem.[1][7]

-

Mass Spectrum: Available at the NIST WebBook.[7]

Experimental Protocols

Detailed experimental methodologies are essential for reproducing and verifying the physical and chemical properties of this compound. The following sections outline general procedures for key analytical techniques.

Boiling Point Determination (Microscale Reflux Method)

The boiling point of a liquid is a key physical constant used for its identification and purity assessment. A microscale reflux apparatus provides an accurate method for this determination.

Procedure:

-

Place approximately 2-3 mL of this compound into a small, clean, and dry test tube or a 5-mL conical vial.

-

Add a boiling chip to ensure smooth boiling.

-

Clamp the tube or vial to a stand and insert a thermometer using a thermometer adapter. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the condenser.

-

Attach a condenser to the apparatus and connect it to a cold water source.

-

Gently heat the sample using a sand bath or a heating mantle.

-

Record the temperature at which the liquid boils and a stable ring of condensate is observed refluxing in the condenser. This stable temperature is the boiling point.[6]

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Infrared (IR) Spectroscopy (Neat Liquid)

IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like this compound, the "neat" method is straightforward.

Procedure:

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. If necessary, clean it with a solvent like isopropanol (B130326) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the IR spectrum of the sample.

-

After the measurement, clean the ATR crystal thoroughly with an appropriate solvent.

-

The resulting spectrum should show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), the C=C stretch of the alkene (~1640 cm⁻¹), and the C-H stretches of the alkyl chain and the vinyl group.[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

Procedure for ¹H and ¹³C NMR:

-

Prepare the NMR sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. The spectrum will show distinct signals for the vinyl protons, the protons alpha to the carbonyl group, and the other methylene (B1212753) protons in the chain.

-

Acquire the ¹³C NMR spectrum. This will show signals for the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chain.

-

Process the spectra (phasing, baseline correction, and integration for ¹H NMR) to obtain the final presentable spectra.[9]

Chemical Reactivity and Synthesis

This compound is a reactive molecule due to the presence of both a carboxylic acid and a terminal alkene. It can undergo reactions typical of these functional groups, such as esterification, amide formation, and addition reactions at the double bond. A notable reaction is its iodolactonization to form 6-(iodomethyl)-hexanolide.[3]

The synthesis of ω-unsaturated acids like this compound can be achieved through various methods, including the pyrolysis of the corresponding lactone (ω-heptanolactone).[3]

Mandatory Visualizations

Experimental Workflow: Synthesis and Characterization of this compound

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationship: Key Properties and Analytical Methods

This diagram shows the logical connection between the core properties of this compound and the analytical techniques used to determine them.

Caption: Relationship between properties and analytical methods for this compound.

Safety Information

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[1][10][11][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.[10] In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This technical guide provides a thorough overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The tabulated data, detailed experimental protocols, and illustrative diagrams offer a practical resource for the synthesis, characterization, and application of this versatile fatty acid. Adherence to safety protocols is paramount when working with this corrosive compound.

References

- 1. This compound | C7H12O2 | CID 70705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound [webbook.nist.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. webassign.net [webassign.net]

- 9. magritek.com [magritek.com]

- 10. 6-Heptynoic acid(30964-00-2) 1H NMR [m.chemicalbook.com]

- 11. This compound(1119-60-4) 1H NMR spectrum [chemicalbook.com]

- 12. This compound [webbook.nist.gov]

An In-depth Technical Guide to 6-Heptenoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptenoic acid, a monounsaturated fatty acid, serves as a versatile building block in organic synthesis and holds potential in various research and development applications, particularly in the pharmaceutical industry. Its terminal double bond and carboxylic acid functionality make it a valuable precursor for the synthesis of more complex molecules, including lactones and other bioactive compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and a key reaction, and its molecular structure and identifiers.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a seven-carbon chain with a terminal double bond between the sixth and seventh carbon atoms and a carboxylic acid group at the first carbon.

Molecular Formula: C₇H₁₂O₂[1]

Synonyms: 6-Heptanoic acid, Hept-6-enoic acid[1]

Molecular Weight: 128.17 g/mol [1][2]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Clear colorless liquid | [3] |

| Melting Point | -6.5 °C | [2] |

| Boiling Point | 222-224 °C | [2] |

| Density | 0.946 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.439 | [2] |

| Flash Point | 113 °C (closed cup) | [2][4] |

| SMILES | OC(=O)CCCCC=C | [2] |

| InChI | 1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2,(H,8,9) | [2] |

| InChIKey | RWNJOXUVHRXHSD-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

This protocol outlines a general and reliable method for the synthesis of this compound starting from diethyl malonate and 5-bromo-1-pentene. The malonic ester synthesis is a classic method for forming carboxylic acids.[5][6][7][8]

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

5-Bromo-1-pentene

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Sodium hydroxide

-

Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to the cooled solution with stirring to form the sodium salt of diethyl malonate.

-

Alkylation: 5-Bromo-1-pentene is added dropwise to the solution of the diethyl malonate enolate. The reaction mixture is then refluxed for several hours to ensure complete alkylation.

-

Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated to yield the crude diethyl 5-pentenylmalonate.

-

Hydrolysis and Decarboxylation: The crude ester is hydrolyzed by refluxing with a solution of sodium hydroxide. After cooling, the solution is acidified with hydrochloric acid. The resulting dicarboxylic acid is then heated to induce decarboxylation, yielding this compound.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

Iodolactonization of this compound

This compound can be used to prepare 6-(iodomethyl)-hexanolide through an iodolactonization reaction.[2][3] This intramolecular cyclization is a useful method for the synthesis of lactones.

Materials:

-

This compound

-

Iodine

-

Potassium iodide

-

Sodium bicarbonate

-

Dichloromethane

-

Sodium thiosulfate (B1220275) solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: this compound is dissolved in a solution of sodium bicarbonate in water.

-

Addition of Iodine: A solution of iodine and potassium iodide in water is added dropwise to the stirred solution of the carboxylate salt at room temperature. The reaction is typically carried out in the dark to prevent the decomposition of the iodine reagent.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is extracted with dichloromethane. The organic layer is washed with a solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 6-(iodomethyl)-hexanolide, which can be further purified by column chromatography.

Application in Synthesis: Experimental Workflow

The synthesis of 6-(iodomethyl)-hexanolide from this compound is a key transformation that highlights the utility of this unsaturated fatty acid as a synthetic intermediate. The workflow for this process is depicted below.

Caption: Experimental workflow for the iodolactonization of this compound.

Conclusion

This compound is a valuable and versatile chemical building block with well-defined properties. The synthetic routes to this compound, such as the malonic ester synthesis, are robust and allow for its preparation in a laboratory setting. Its utility is further demonstrated by its application in transformations like iodolactonization to produce functionalized lactones, which are important scaffolds in medicinal chemistry and natural product synthesis. This guide provides essential technical information for researchers and professionals working in organic synthesis and drug development, facilitating the effective use of this compound in their scientific endeavors.

References

- 1. This compound | C7H12O2 | CID 70705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-ヘプテン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 6-Heptynoic acid 90 30964-00-2 [sigmaaldrich.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 7. Malonic Ester Synthesis [organic-chemistry.org]

- 8. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

A Deep Dive into the Conformational Landscapes of Short-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Short-chain fatty acids (SCFAs), primarily acetic, propionic, and butyric acids, are carboxylic acids with aliphatic tails of fewer than six carbons. Produced in the gut by microbial fermentation of dietary fiber, these molecules are not only key energy sources for colonocytes but also crucial signaling molecules that modulate a wide array of physiological processes, including immune responses, metabolic regulation, and gut-brain communication. Their biological activity is intimately linked to their three-dimensional structure and conformational flexibility. This technical guide provides an in-depth exploration of the theoretical conformational analysis of SCFAs, detailing the computational and experimental methodologies used to elucidate their structural preferences and the biological implications of their conformational dynamics.

Theoretical and Computational Approaches to SCFA Conformational Analysis

The conformational landscape of a molecule is defined by the relative energies of its different spatial arrangements, or conformers, which arise from rotation about single bonds. Theoretical and computational chemistry provides powerful tools to explore these landscapes, predict the most stable conformers, and determine the energy barriers between them.

Computational Methods

A variety of computational methods are employed to study SCFA conformations, ranging from computationally inexpensive molecular mechanics to highly accurate but demanding ab initio quantum mechanical methods.

-

Ab Initio Methods: These methods solve the electronic Schrödinger equation without empirical parameters. Key ab initio methods for SCFA analysis include:

-

Hartree-Fock (HF) Theory: A foundational method that provides a good starting point but does not account for electron correlation, which can be important for accurately determining relative conformer energies.

-

Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation and often provides more accurate results than HF for conformational energies.[1]

-

Coupled Cluster (CC) Theory: A highly accurate but computationally expensive method, often used as a "gold standard" for benchmarking other methods.

-

-

Density Functional Theory (DFT): DFT methods calculate the electron density of a system to determine its energy. They offer a good balance of accuracy and computational cost, making them widely used for conformational analysis.

-

B3LYP: A popular hybrid functional that combines HF exchange with DFT exchange and correlation. While widely used, studies on butyric acid have shown that it may incorrectly predict the most stable conformer compared to higher-level methods like MP2.

-

-

Basis Sets: The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is crucial for the accuracy of quantum mechanical calculations. Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used for SCFAs.[1]

Computational Workflow

The theoretical conformational analysis of an SCFA typically follows a systematic workflow to identify and characterize its stable conformers. This process involves an initial conformational search followed by geometry optimization and frequency calculations.

Conformational Landscape of Acetic, Propionic, and Butyric Acids

Acetic Acid

The conformational flexibility of acetic acid is primarily determined by the rotation around the C-O single bond, leading to two main conformers: syn and anti.

| Conformer | O=C-O-H Dihedral Angle | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| syn (or cis) | ~0° | 0.0 | \multirow{2}{*}{~11-14} |

| anti (or trans) | ~180° | 4.0 - 6.0 |

Note: Relative energies and rotational barriers can vary depending on the computational method and solvent environment.

The syn conformer, where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen, is the more stable form due to a stabilizing intramolecular hydrogen bond-like interaction. The energy barrier for rotation from the syn to the anti conformer is significant, in the range of 11-14 kcal/mol in the gas phase. Solvation can reduce this barrier to around 11 kcal/mol.

Propionic Acid

Propionic acid exhibits additional conformational isomerism due to rotation around the Cα-Cβ bond. This leads to cis (or synperiplanar) and gauche conformers. The cis conformer, where the methyl group is eclipsed with the carbonyl group, is the most stable.

| Conformer | C-C-C=O Dihedral Angle | O=C-O-H Dihedral Angle | Relative Energy (kJ/mol) |

| cis | ~0° | ~0° | 0.0 |

| gauche | ~120° | ~0° | > 4.0 |

Butyric Acid

Butyric acid has a more complex conformational landscape with multiple rotatable bonds. The nomenclature for its conformers often uses a sequence of letters (T for trans, G for gauche) to describe the dihedral angles of the carbon backbone. Studies have shown that at least three conformers can be trapped in noble gas matrices.[2][3] High-level MP2 calculations suggest that a non-planar conformer (G±TT) is the most stable, in contrast to B3LYP results which favor a planar conformer (TTT).[2][3]

| Conformer | τ1 (C-C-C-C) | τ2 (C-C-C=O) | τ3 (O=C-O-H) | Relative Energy (kJ/mol) (MP2/cc-pVTZ) |

| G±TT | gauche (±) | trans | trans | 0.0 |

| TTT | trans | trans | trans | 0.46 |

| G±G±T | gauche (±) | gauche (±) | trans | > 2.0 |

Experimental Methods for Conformational Analysis

Experimental techniques provide crucial validation for theoretical predictions and offer insights into the behavior of SCFAs in different environments.

Matrix Isolation Infrared Spectroscopy

Methodology: In this technique, SCFA molecules are co-deposited with an excess of an inert gas (e.g., argon or neon) onto a cryogenic surface (typically at temperatures below 20 K).[2][3] This traps individual molecules in a solid matrix, preventing intermolecular interactions and allowing for the study of their isolated properties. The sample is then analyzed by Fourier-transform infrared (FTIR) spectroscopy. By comparing the experimental vibrational spectra with those predicted computationally for different conformers, the conformers present in the matrix can be identified.

Experimental Protocol:

-

Sample Preparation: The SCFA is vaporized and mixed with a large excess of a noble gas (e.g., Ar, Ne) in a specific ratio (e.g., 1:1000).

-

Deposition: The gas mixture is slowly deposited onto a cold (e.g., 3-20 K) CsI or KBr window within a high-vacuum cryostat.

-

Spectroscopic Measurement: Infrared spectra are recorded using an FTIR spectrometer.

-

Annealing: The matrix can be warmed by a few degrees to allow for conformational relaxation to the most stable form, which can help in assigning spectral features.

Pulsed Nozzle Fourier Transform Microwave Spectroscopy

Methodology: This high-resolution spectroscopic technique provides precise information about the rotational constants of a molecule, which are directly related to its geometry. A gaseous sample is introduced into a vacuum chamber through a pulsed nozzle, creating a supersonic jet where the molecules are cooled to very low rotational temperatures. The cold molecules are then irradiated with a short pulse of microwave radiation, and their subsequent free induction decay is detected and Fourier-transformed to obtain the rotational spectrum.

Experimental Protocol:

-

Sample Introduction: The SCFA is seeded in a carrier gas (e.g., argon) and pulsed into a high-vacuum chamber through a supersonic nozzle.

-

Microwave Excitation: The resulting supersonic jet is passed through a Fabry-Pérot cavity where it is irradiated with a short, high-power microwave pulse.

-

Detection: The coherent emission from the polarized molecules is detected, digitized, and Fourier-transformed to yield the rotational spectrum with very high resolution.

-

Analysis: The rotational constants are determined from the spectrum and compared with theoretical values for different conformers to identify the observed species.

Biological Significance: SCFA Signaling Pathways

SCFAs exert many of their biological effects by activating G-protein coupled receptors (GPCRs), primarily GPR41 (also known as FFAR3), GPR43 (FFAR2), and GPR109A (also known as HCAR2). These receptors are expressed on various cell types, including intestinal epithelial cells and immune cells.

GPR43 Signaling

GPR43 is activated by acetate (B1210297) and propionate (B1217596) and couples to both Gi/o and Gq proteins. Its activation can lead to the inhibition of adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which increases intracellular calcium concentrations.

GPR41 Signaling

GPR41 is preferentially activated by propionate and also couples to Gi/o proteins, leading to the inhibition of cAMP production. It plays a role in regulating the secretion of hormones like leptin from adipocytes.

References

The Dawn of Essentiality: A Technical Guide to the Discovery and Historical Significance of ω-Unsaturated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery of ω-unsaturated fatty acids and their profound historical significance in the realms of biochemistry, nutrition, and medicine. We delve into the foundational experiments that overturned established scientific dogma, detail the methodologies that paved the way for our current understanding, and illuminate the intricate signaling pathways that underscore their therapeutic potential.

From Energetic Filler to Essential Nutrient: A Paradigm Shift

In the early 20th century, the scientific consensus held that dietary fats served merely as a source of calories, interchangeable with carbohydrates.[1][2] This view was challenged by the groundbreaking work of George and Mildred Burr, whose meticulous experiments in the late 1920s revealed the indispensable nature of certain fatty acids for maintaining health.[1][2][3][4] Their research laid the groundwork for the concept of "essential fatty acids" (EFAs), nutrients that the body cannot synthesize and must be obtained from the diet.[3][4]

The Burrs' seminal research, conducted on rats fed a highly purified, fat-free diet, meticulously documented the severe consequences of fatty acid deficiency.[3][5] These findings, published in their landmark 1929 and 1930 papers in the Journal of Biological Chemistry, marked a turning point in nutritional science.[1][2]

Key Experiments by Burr and Burr

The cornerstone of the discovery of essential fatty acids rests on a series of meticulously designed animal studies. The following sections detail the experimental protocols and quantitative outcomes of these pivotal investigations.

Experimental Protocols:

Burr and Burr's 1929 Study: A New Deficiency Disease Produced by the Rigid Exclusion of Fat from the Diet

-

Objective: To investigate the effects of a diet rigorously devoid of fat on the growth and health of rats.[3][5]

-

Animal Model: Albino rats were used for the study.

-

Dietary Regimen:

-

Basal Diet (Fat-Free): A highly purified diet was formulated consisting of:

-

Sucrose (repurified to remove any traces of fat)

-

Casein (repurified)

-

A salt mixture (details of the specific salt mixture are outlined in the original publication)

-

Vitamins A and D were supplied via cod liver oil initially, and later through other purified sources to avoid confounding variables from the fat content of the oil. Vitamin B was provided by a separate source.

-

-

Control/Treatment Groups:

-

Group 1: Maintained on the basal fat-free diet.

-

Group 2: Received the basal diet supplemented with varying amounts of lard or other fats to observe the curative effects.

-

-

-

Methodology:

-

Rats were weaned and placed on the strictly fat-free diet.

-

Detailed records of food consumption, body weight, and overall health were maintained.

-

Symptoms of any deficiency were carefully observed and documented, including changes in skin, fur, and tail appearance, as well as signs of kidney distress.[5]

-

For the treatment groups, small, measured amounts of fat (e.g., lard) were added to the daily diet of rats showing deficiency symptoms.

-

The curative effects of the fat supplementation were monitored and recorded.

-

-

Key Observations:

-

Rats on the fat-free diet exhibited a characteristic set of deficiency symptoms, including retarded growth, scaly skin, inflamed and scaly tails, kidney damage, and ultimately, death.[3][5]

-

The addition of small amounts of lard to the diet of deficient rats led to a rapid reversal of these symptoms and a resumption of growth.[3]

-

Burr and Burr's 1930 Study: On the Nature and Rôle of the Fatty Acids Essential in Nutrition

-

Objective: To identify the specific component within fats responsible for the curative effects observed in the previous study and to characterize the essential fatty acids.[1][2]

-

Animal Model: Albino rats exhibiting the characteristic fat-deficiency symptoms from the 1929 study.

-

Dietary Regimen and Supplementation:

-

The same basal fat-free diet was used to induce deficiency.

-

Deficient rats were then supplemented with various purified fatty acids and fat sources, including:

-

Saturated fatty acids (e.g., stearic acid, palmitic acid)

-

Unsaturated fatty acids (e.g., oleic acid, linoleic acid)

-

Various natural oils with known fatty acid compositions (e.g., olive oil, lard, linseed oil, corn oil, poppy seed oil, coconut oil)[1]

-

-

-

Methodology:

-

Rats were brought to a state of fat deficiency on the basal diet.

-

Individual rats or small groups were then supplemented with specific fatty acids or oils.

-

The curative efficacy of each supplement was evaluated based on the resumption of growth and the alleviation of deficiency symptoms.

-

-

Key Findings:

-

Saturated fatty acids were ineffective in curing the deficiency disease.[5]

-